molecular formula C11H13NO2 B13687718 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13687718
M. Wt: 191.23 g/mol
InChI Key: XOCARWDMLOZXIV-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzoxazine-3(4H)-one: A parent compound with similar structural features.

    2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A derivative with a methyl group at the 2-position.

    2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A derivative with an ethyl group at the 2-position.

Uniqueness

2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-ethyl-5-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-3-8-11(13)12-10-7(2)5-4-6-9(10)14-8/h4-6,8H,3H2,1-2H3,(H,12,13)

InChI Key

XOCARWDMLOZXIV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(C=CC=C2O1)C

Origin of Product

United States

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